Propargyl-PEG2-acid

Descripción

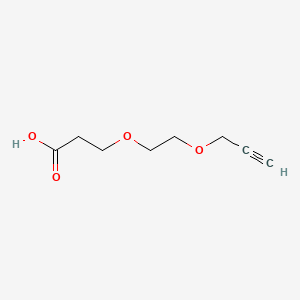

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-prop-2-ynoxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHATPXNWOQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859379-85-3 | |

| Record name | 3-[2-(prop-2-yn-1-yloxy)ethoxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propargyl-PEG2-acid: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An in-depth technical guide to the chemical structure, properties, and applications of Propargyl-PEG2-acid, a versatile heterobifunctional linker for bioconjugation and drug development.

Introduction

This compound is a valuable chemical tool extensively utilized in the fields of bioconjugation, medicinal chemistry, and drug development. It is a heterobifunctional linker molecule featuring a terminal propargyl group (an alkyne) and a carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5] This unique architecture allows for the sequential or orthogonal conjugation of two different molecules, making it an essential building block in the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][6] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates, a critical aspect in drug design.[2][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, along with detailed experimental protocols for its use in bioconjugation reactions.

Chemical Structure and Properties

This compound is characterized by its distinct functional ends, which enable specific chemical reactions. The terminal alkyne group is reactive towards azides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][7] The carboxylic acid moiety can readily form stable amide bonds with primary amines, a common functional group in biomolecules like proteins and peptides.[2][3][4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(2-(prop-2-yn-1-yloxy)ethoxy)propanoic acid[1][4] |

| Synonyms | Propargyl-PEG1-COOH, Propyne-PEG1-CH2CH2COOH[2][4] |

| CAS Number | 1859379-85-3[1][2][3][4][8][9] |

| Molecular Formula | C₈H₁₂O₄[1][2][3][8][9] |

| Molecular Weight | 172.18 g/mol [1][2][3] |

| SMILES | C#CCOCCOCCC(=O)O |

| InChI | InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10) |

Physicochemical Properties

| Property | Value |

| Appearance | Liquid[7] |

| Purity | ≥95% - 98%[1][3][8] |

| Solubility | Soluble in DMSO (250 mg/mL with ultrasonic treatment) and other anhydrous solvents like DMF.[4][6] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Storage | Store at -20°C in a dry, light-protected container.[1][2][3][4][8] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month under a nitrogen atmosphere.[1][6] |

| Handling | Use anhydrous solvents to maintain the reactivity of the alkyne and acid groups.[4] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly sought-after linker in the construction of complex molecular architectures for therapeutic and research purposes.

-

Antibody-Drug Conjugates (ADCs): this compound serves as a non-cleavable linker in the synthesis of ADCs.[1][8] In this context, the carboxylic acid can be coupled to an antibody, while the propargyl group can be used to attach a cytotoxic drug via click chemistry.

-

PROTACs: This linker is widely used in the development of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1][6] The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, initiating the protein degradation cascade.

-

Bioconjugation: It is employed to link various biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules or surfaces for a wide range of applications, including diagnostics and functional studies.[1][2]

-

Surface Modification: The functional groups of this compound allow for the modification of surfaces, such as nanoparticles and hydrogels, to introduce specific functionalities.[1]

Experimental Protocols

The following are generalized protocols for the two primary reaction types involving this compound: amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

General Workflow for Bioconjugation

The dual functionality of this compound allows for a two-step conjugation process. First, the carboxylic acid is activated and reacted with a primary amine. Subsequently, the propargyl group is available for a click chemistry reaction with an azide-containing molecule.

Caption: General workflow for a two-step bioconjugation using this compound.

Protocol 1: Amide Coupling

This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

Amide coupling reagents (e.g., EDC, HATU, HOBt)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reaction buffer (e.g., PBS, pH 7-8 for NHS ester reaction)

-

Quenching reagent (e.g., water)

-

Organic solvent for extraction

Procedure:

-

Activation of Carboxylic Acid (if using NHS ester chemistry):

-

Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent.

-

Add EDC (1.1-1.5 eq) and NHS (1.1-1.5 eq).

-

Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at pH 4.5-7.2.

-

-

Amide Bond Formation:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound solution to the amine-containing molecule solution. The reaction with the primary amine is most efficient at pH 7-8.

-

Alternatively, for direct coupling using reagents like HATU:

-

Dissolve the amine-containing molecule (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., DMF).

-

Add the coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).

-

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Extract the product with an appropriate organic solvent.

-

Purify the conjugate using standard techniques such as column chromatography or HPLC.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the this compound conjugate and an azide-containing molecule.

Materials:

-

This compound conjugate

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize the Cu(I) catalyst)

-

Solvent (e.g., a mixture of THF and water, or DMSO)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactant Preparation:

-

In a reaction vessel, dissolve the this compound conjugate (1 equivalent) and the azide-containing molecule (1 equivalent) in the chosen solvent system.

-

-

Inert Atmosphere:

-

Purge the reaction mixture with an inert gas for 10-15 minutes to remove dissolved oxygen.

-

-

Catalyst Addition:

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O.

-

In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

-

If using a ligand, pre-mix the CuSO₄ solution with the THPTA or TBTA solution.

-

To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1 equivalents).

-

Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents) to reduce Cu(II) to the active Cu(I) species.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be purified using standard methods such as column chromatography or HPLC to remove the copper catalyst and other reagents.

-

Logical Relationships in Application

The utility of this compound lies in its ability to link two distinct molecular entities, as exemplified in the synthesis of PROTACs.

Caption: Logical relationship of components in a PROTAC molecule facilitated by this compound.

Safety Information

Conclusion

This compound is a versatile and powerful tool for researchers and scientists in the life sciences and drug development. Its well-defined structure and dual reactivity enable the precise construction of complex bioconjugates and therapeutic agents like ADCs and PROTACs. The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the final constructs. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of this compound in innovative research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axispharm.com [axispharm.com]

- 3. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]

- 4. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]

- 5. Cas 1859379-85-3,this compound | lookchem [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. Propargyl-PEG2-amine | Alkynyls | Ambeed.com [ambeed.com]

The Bifunctional Nature of Propargyl-PEG2-acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of Propargyl-PEG2-acid, a heterobifunctional linker critical in modern bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's properties, key applications, and detailed experimental protocols.

Core Concepts: Understanding this compound

This compound, with the systematic name 3-[2-(2-Propyn-1-yloxy)ethoxy]propanoic acid, is a versatile chemical tool that features two distinct reactive functional groups at either end of a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This bifunctional nature is the cornerstone of its utility, allowing for the sequential or orthogonal conjugation of two different molecules.

The key components of its structure are:

-

A Terminal Propargyl Group: This alkyne functional group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is highly specific and efficient, enabling the stable ligation of this compound to molecules containing an azide (B81097) group.[3][4]

-

A Terminal Carboxylic Acid Group: This group can be readily coupled with primary amines to form stable amide bonds.[1][5] This reaction is a fundamental and widely used bioconjugation strategy.

-

A PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the solubility of the molecule and its conjugates in aqueous and organic media, while also providing flexibility and minimizing steric hindrance between the conjugated molecules.[2]

The dual reactivity of this compound makes it an ideal linker for constructing complex molecular architectures where precise control over the connection of different components is required.[2]

Physicochemical and Quantitative Data

A summary of the key quantitative and physical properties of this compound is presented below. This data is essential for designing and executing experiments, including calculating molar equivalents and understanding solubility parameters.

| Property | Value | Source(s) |

| CAS Number | 1859379-85-3 | [1][5] |

| Molecular Formula | C₈H₁₂O₄ | [1][5] |

| Molecular Weight | 172.18 g/mol | [1] |

| Purity | Typically ≥95% to ≥98% | [5] |

| Appearance | Liquid or low-melting solid | [1] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][5] |

| Solubility | Soluble in anhydrous solvents such as DMSO and DMF. | [6] |

| Stock Solution Example | A stock solution of ≥ 20.8 mg/mL can be prepared in DMSO. | [7] |

Note: The pKa of the carboxylic acid and detailed kinetic data for its reactions are not widely available in the public domain and may need to be determined empirically for specific applications.

Experimental Protocols and Methodologies

The utility of this compound is realized through the precise execution of amide coupling and click chemistry reactions. Below are detailed protocols for these key experiments.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol details the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., the lysine (B10760008) residue of a peptide or protein). This reaction typically employs a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

Materials:

-

This compound

-

Amine-containing molecule (e.g., peptide, protein, or small molecule)

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

Reaction Buffer: MES buffer (pH 4.7-6.0) for activation; PBS or bicarbonate buffer (pH 7.2-8.0) for coupling.

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.1 equivalents) in the activation buffer (MES, pH 6.0).

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the amine-reactive NHS ester.

-

-

Coupling to Amine:

-

Dissolve the amine-containing molecule (1.0 equivalent) in the coupling buffer (PBS, pH 7.5).

-

Add the activated this compound solution to the amine-containing solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Reaction Quenching: Add a quenching solution, such as hydroxylamine (B1172632) or Tris buffer, to consume any unreacted NHS esters.

-

Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC), to remove unreacted starting materials and coupling reagents.[]

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (LC-MS) and/or NMR spectroscopy.[9][10]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the this compound conjugate and an azide-functionalized molecule.

Materials:

-

Propargyl-functionalized molecule (from Protocol 3.1)

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Copper ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)

-

Solvent: Deoxygenated PBS, or a mixture of water and DMSO/t-butanol.

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Reagent Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 20-100 mM in water), the copper ligand (e.g., 100 mM THPTA in water), and sodium ascorbate (e.g., 100-300 mM in water).[11] All buffers and solvents should be deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).

-

Reaction Setup:

-

In a reaction vessel, dissolve the propargyl-functionalized molecule (1.0 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in the chosen solvent system.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ solution to the mixture. The final copper concentration is typically in the range of 0.1-1 mM.

-

-

Initiation of Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Gently mix the reaction and protect it from light.

-

-

Reaction Progression: Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.

-

Purification: Upon completion, the conjugate can be purified by SEC to remove small molecule reagents or by RP-HPLC for higher resolution separation.[] Residual copper can be removed using a chelating agent like EDTA.

-

Characterization: Analyze the final product by LC-MS to confirm the successful conjugation and assess purity.[10]

Key Applications & Workflows

The bifunctional nature of this compound is instrumental in the synthesis of complex therapeutic molecules. A prominent example is its use as a linker in the synthesis of peptide-based therapeutics, such as the dual GIP and GLP-1 receptor agonist, tirzepatide.[5][12]

Application Spotlight: Peptide Conjugation in Tirzepatide

Tirzepatide is a 39-amino acid peptide modified with a C20 fatty diacid moiety to extend its half-life, enabling once-weekly dosing.[12][13] The linker connecting the fatty acid to the peptide backbone is constructed using building blocks that are structurally analogous to this compound, specifically 8-amino-3,6-dioxaoctanoic acid.[12] This highlights the utility of such linkers in creating long-acting peptide therapeutics. The synthesis involves the formation of a stable amide bond between the linker and a lysine residue on the peptide.[12]

Visualizing the Bifunctionality and Workflows

The following diagrams, generated using Graphviz, illustrate the core reactivity of this compound and a generalized workflow for its application in bioconjugation.

Caption: Bifunctional reactivity of this compound.

Caption: Generalized workflow for sequential bioconjugation.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enovatia.com [enovatia.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Structural determinants of dual incretin receptor agonism by tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tirzepatide, a New Era of Dual-Targeted Treatment for Diabetes and Obesity: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG2-acid as a Chemical Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-acid is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted therapeutics. Its structure, featuring a terminal propargyl group and a carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer, provides a versatile platform for covalently linking a wide range of molecules. This guide offers a comprehensive overview of the properties, applications, and methodologies associated with this compound, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[1] The carboxylic acid allows for straightforward conjugation to primary amines via the formation of stable amide bonds, often facilitated by carbodiimide (B86325) chemistry. The short PEG2 spacer enhances the solubility and flexibility of the linker and the resulting conjugate, while minimizing steric hindrance.[1] This combination of features makes this compound a compact and versatile reagent for the precise construction of complex biomolecules.

Core Properties and Specifications

The fundamental properties of this compound are summarized in the table below. This information is critical for designing and executing conjugation strategies.

| Property | Value | References |

| Chemical Name | 3-(2-(Prop-2-yn-1-yloxy)ethoxy)propanoic acid | [1] |

| CAS Number | 1859379-85-3 | [2] |

| Molecular Formula | C8H12O4 | [2] |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Liquid | |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | [3] |

| Storage Conditions | -20°C, protected from light and moisture | [4] |

| Functional Groups | Propargyl (alkyne), Carboxylic acid | [2] |

| Linker Type | Heterobifunctional, non-cleavable | [3] |

Data Presentation: Performance Characteristics of PEG-based Linkers in Bioconjugates

| Parameter | Bioconjugate Type | Observation | Significance | References |

| Conjugation Efficiency | ADC | High drug-to-antibody ratios (DAR) achievable with hydrophilic PEG linkers without inducing aggregation. | PEG linkers can overcome the hydrophobicity of the payload, allowing for higher drug loading. | [5] |

| In Vitro Stability | ADC | Linker-payloads with modified dipeptides show significantly increased stability in mouse serum, with drug release reduced to as low as 7% over 24 hours. | Linker chemistry is crucial for preventing premature drug release and off-target toxicity. | [6] |

| In Vivo Pharmacokinetics | ADC | PEGylation of antibodies with PEG linkers improves blood circulation time and enhances biodistribution profiles. | Longer circulation time can lead to increased tumor accumulation and therapeutic efficacy. | [7] |

| Cell Permeability | PROTAC | The flexible nature of PEG linkers can allow PROTACs to adopt folded conformations, shielding polar surface area and improving membrane traversal. | Enhanced cell permeability is critical for PROTACs to reach their intracellular targets. | [3] |

| Degradation Efficacy (DC50) | PROTAC | The length and composition of the PEG linker significantly impact the formation of a stable ternary complex (Target-PROTAC-E3 ligase), which is essential for efficient protein degradation. | Optimal linker design is key to achieving potent and selective protein degradation. | [8] |

| Solubility | PROTAC | PEG linkers are a well-established strategy to increase the aqueous solubility of large and often lipophilic PROTAC molecules. | Improved solubility is crucial for formulation and bioavailability. | [3] |

Experimental Protocols

The following are detailed methodologies for the two key reactions involving this compound: amide bond formation via EDC/NHS coupling and triazole formation via CuAAC click chemistry.

Protocol 1: Amide Coupling of this compound to a Primary Amine (e.g., on a protein or ligand)

This two-step protocol involves the activation of the carboxylic acid on this compound with EDC and NHS to form a more stable amine-reactive NHS ester, followed by reaction with the amine-containing molecule.[9]

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody, ligand)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

-

Prepare the amine-containing molecule in Coupling Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, add a desired molar excess of this compound to the amine-containing molecule.

-

Add a 2- to 10-fold molar excess of EDC and NHS/sulfo-NHS over this compound to the reaction mixture.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Amine-containing Molecule:

-

Add the activated this compound solution to the amine-containing molecule in Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (for small molecules and peptides) or UV-Vis spectroscopy and SDS-PAGE (for proteins).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker (now attached to a molecule) and an azide-functionalized molecule.

Materials:

-

Propargyl-functionalized molecule

-

Azide-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: PBS or other suitable buffer

-

DMSO or DMF for dissolving hydrophobic molecules

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the propargyl-functionalized molecule in the Reaction Buffer.

-

Prepare a stock solution of the azide-functionalized molecule in DMSO or the Reaction Buffer.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in water.

-

Prepare a stock solution of CuSO4 (e.g., 20 mM) in water.

-

Prepare a stock solution of THPTA (e.g., 50 mM) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the propargyl-functionalized molecule and a slight molar excess (e.g., 1.2 equivalents) of the azide-functionalized molecule in the Reaction Buffer.

-

In a separate tube, premix the CuSO4 and THPTA solutions. The final concentration of CuSO4 in the reaction is typically 50-250 µM, with a 5-fold molar excess of the ligand.

-

Add the premixed CuSO4/THPTA solution to the reaction mixture containing the alkyne and azide.

-

-

Initiation of the Reaction:

-

Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours or overnight. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using size-exclusion chromatography, dialysis, or HPLC to remove the copper catalyst, excess reagents, and byproducts.

-

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC) using this compound.

Caption: Workflow for ADC synthesis using this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a powerful and versatile chemical linker that facilitates the construction of complex bioconjugates with a high degree of control and efficiency. Its dual functionality enables a modular approach to the synthesis of important therapeutic modalities such as ADCs and PROTACs. The short PEG spacer provides beneficial physicochemical properties, including enhanced solubility, without adding significant bulk. By understanding the core properties of this linker and employing robust and well-defined experimental protocols, researchers can effectively leverage this compound to advance the development of novel targeted therapies and research tools. The provided workflows and data serve as a foundational guide for the successful implementation of this valuable chemical entity in drug discovery and development.

References

- 1. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]

- 2. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Propargyl-PEG2-acid: Properties and Applications

Propargyl-PEG2-acid is a heterobifunctional linker molecule widely utilized by researchers and scientists in the fields of chemical biology, drug development, and materials science. Its structure, featuring a terminal propargyl group and a carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer, provides it with versatile reactivity for bioconjugation and chemical modification.

This guide provides an overview of the core technical data for this compound, its applications, and a general experimental workflow for its use.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental setups and for the characterization of resulting conjugates.

| Property | Value | References |

| Chemical Formula | C₈H₁₂O₄ | [1][2][3][4] |

| Molecular Weight | 172.18 g/mol | [2][3][4] |

| Alternate MW Value | 172.2 g/mol | [1][5][6] |

| CAS Number | 1859379-85-3 | [1][2][3] |

| Purity | ≥95% | [1][4] |

| Appearance | Colorless to light yellow liquid | [7] |

| Storage Conditions | -20°C | [1][2] |

Applications in Research and Drug Development

This compound's dual functionality makes it a valuable tool for a variety of applications:

-

Bioconjugation: It serves as a linker to connect different molecules, such as proteins, peptides, or small molecules.[2][4] The carboxylic acid can form a stable amide bond with primary amines, while the propargyl group can undergo "click chemistry" reactions.[1][2]

-

Antibody-Drug Conjugates (ADCs): The PEG linker component is useful in the development of ADCs, which are a class of targeted cancer therapies.[3][7]

-

PROTACs: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Surface Functionalization: It is used to modify the surfaces of nanoparticles, hydrogels, or polymers.[4]

-

Improving Solubility: The hydrophilic PEG spacer can enhance the solubility of the conjugated molecules in biological media.[2]

Experimental Protocols and Reaction Schemes

This compound's utility stems from its two reactive ends. The following are generalized protocols for its use in common conjugation reactions.

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety can be coupled with a primary amine-containing molecule (e.g., a protein or peptide) to form a stable amide bond. This reaction typically requires an activating agent.

Methodology:

-

Activation: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution.[1]

-

Coupling: To the activated linker solution, add the amine-containing molecule of interest. The reaction is typically carried out at room temperature for several hours to overnight.

-

Purification: The resulting conjugate can be purified using standard techniques such as chromatography (e.g., HPLC) to remove unreacted starting materials and byproducts.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The terminal propargyl (alkyne) group is ready to react with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly efficient and specific, forming a stable triazole linkage.[1][2]

Methodology:

-

Reaction Setup: In a suitable solvent system (often a mixture of water and a miscible organic solvent like t-butanol or DMSO), combine the azide-containing molecule and the propargyl-functionalized molecule (prepared in the previous step).

-

Catalyst Addition: Introduce the copper(I) catalyst. This is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

-

Reaction: The reaction is usually stirred at room temperature and is often complete within 1 to 24 hours.

-

Purification: The final triazole-linked conjugate is purified from the reaction mixture using appropriate chromatographic methods.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow involving this compound to conjugate a protein with a small molecule.

References

- 1. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]

- 2. Cas 1859379-85-3,this compound | lookchem [lookchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]

- 5. Propargyl-PEG2-acid_1859379-85-3_新研博美 [xinyanbm.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. medkoo.com [medkoo.com]

Click Chemistry in Focus: A Technical Guide to Propargyl-PEG2-acid in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision with Click Chemistry and Propargyl-PEG2-acid

In the landscape of modern chemical biology and therapeutic development, precision and efficiency in molecular conjugation are paramount. "Click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific, occurring under benign, often aqueous, conditions.[1] At the heart of this chemical philosophy lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful tool for forging stable triazole linkages between molecules.[2]

This technical guide delves into the application of a key reagent in the click chemistry toolbox: This compound . This heterobifunctional linker, featuring a terminal alkyne (propargyl group) for click chemistry and a carboxylic acid for traditional amide bond formation, offers a versatile platform for the synthesis of complex biomolecular conjugates.[3][4] Its short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility while providing sufficient flexibility for biological interactions.[3] this compound has emerged as a valuable component in the construction of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]

This guide will provide an in-depth overview of the properties of this compound, detailed experimental protocols for its use in bioconjugation, and a summary of relevant quantitative data. Furthermore, it will visualize key experimental workflows and a relevant signaling pathway to illustrate the practical application of this versatile linker in drug discovery and development.

Core Concepts: The Dual Reactivity of this compound

This compound's utility stems from its two orthogonal reactive handles, allowing for a stepwise and controlled conjugation strategy.

-

Carboxylic Acid Moiety: The terminal carboxylic acid group enables the formation of stable amide bonds with primary or secondary amines, commonly found in proteins (e.g., lysine (B10760008) residues) and other biomolecules or synthetic constructs. This reaction is typically facilitated by standard coupling reagents.[4]

-

Propargyl (Alkyne) Moiety: The terminal alkyne group is the "click" component, readily participating in the CuAAC reaction with an azide-functionalized molecule to form a highly stable 1,2,3-triazole ring.[2] This bioorthogonal reaction is highly specific and tolerant of a wide range of functional groups, making it ideal for complex biological systems.

This dual-reactivity allows researchers to first conjugate a molecule of interest via the carboxylic acid and then "click" on a second molecule, or vice versa, providing a modular approach to building complex bioconjugates.

Quantitative Data Summary

The efficiency of conjugation reactions using this compound is a critical parameter for its application. While specific yields can be highly dependent on the substrates and reaction conditions, the following table summarizes representative quantitative data for the key reaction steps.

| Reaction Type | Reactants | Reagents/Conditions | Yield (%) | Reference |

| Propargylation | HOOC-PEG3500-OH + Propargyl bromide | KOH, DMF, 70°C, 15h | 96.2 | [7] |

| Carboxylation | ω-propargyl-α-hydroxyl PEG + Succinic anhydride | DMAP, TEA, 1,4-Dioxane, RT, 24h | 92 | [7] |

| Amide Coupling | Amino acids + Hydrazonyl bromide | Optimized base and solvent | 36 - 68 | [8] |

| CuAAC | Propargyl amine + Benzyl azide | Electrospray-deposited Cu nanocatalyst | High (qualitative) | [9] |

| CuAAC | Azide and Alkyne Peptides | CuSO4, NaAsc, DMF, 100°C, 15 min (microwave) | 43 | [10] |

Experimental Protocols

The following are detailed, generalized protocols for the two key reactions involving this compound. Note: These protocols are starting points and may require optimization for specific applications.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a molecule of interest (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Amide coupling reagents (e.g., EDC, HATU)[4]

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Reaction buffer (if applicable, non-amine containing, e.g., PBS at pH 7.2-7.5)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound in the chosen anhydrous solvent to a desired stock concentration.

-

Dissolve the amine-containing molecule in the appropriate reaction buffer or solvent.

-

-

Activation of Carboxylic Acid (if using EDC):

-

In an acidic buffer (pH 4.5-5.5), add EDC to the solution of this compound.

-

Allow the activation to proceed for 15-30 minutes at room temperature.

-

-

Amide Coupling Reaction:

-

Add the activated this compound solution to the solution of the amine-containing molecule.

-

If using a one-pot reagent like HATU, add it to the mixture of this compound and the amine-containing molecule, followed by a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature. The reaction time can range from 1 to 24 hours, depending on the reactivity of the substrates.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC).

-

-

Quenching the Reaction:

-

Once the reaction is complete, add a quenching reagent like hydroxylamine (B1172632) to react with any remaining activated carboxylic acids.

-

-

Purification:

-

Purify the resulting conjugate using a suitable chromatographic technique to remove unreacted starting materials, coupling reagents, and byproducts.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-functionalized molecule.

Materials:

-

This compound conjugate (from Protocol 1)

-

Azide-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (NaAsc)

-

Copper-stabilizing ligand (e.g., TBTA, THPTA) - optional but recommended

-

Solvent system (e.g., PBS, t-BuOH/water, DMSO/water)

-

Purification system (e.g., HPLC, dialysis)

Procedure:

-

Preparation of Reagents:

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

If using a ligand, prepare a stock solution in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

Dissolve the this compound conjugate and the azide-functionalized molecule in the chosen solvent system.

-

If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

-

-

Initiation of the Click Reaction:

-

Add the CuSO₄ (or CuSO₄/ligand complex) solution to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

The final concentrations are typically in the micromolar to low millimolar range.

-

-

Reaction Incubation:

-

Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.

-

The reaction can be gently agitated.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE if one component is a protein).

-

-

Purification:

-

Upon completion, purify the final triazole-linked conjugate to remove the copper catalyst, excess reagents, and any side products. This can be achieved by methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

-

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of synthesizing and utilizing bioconjugates with this compound.

Caption: A generalized workflow for the two-step synthesis of a bioconjugate using this compound.

Caption: Workflow for the synthesis of a PROTAC using this compound and its mechanism of action.

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. This pathway is a common target for PROTACs.[11]

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the intervention point for a dual-targeting PROTAC.

Conclusion

This compound stands out as a highly versatile and enabling reagent for the construction of complex bioconjugates. Its dual functionality, combined with the efficiency and specificity of click chemistry, provides a robust platform for researchers in drug discovery and chemical biology. The ability to precisely link different molecular entities with control over spacing and solubility is critical for the development of next-generation therapeutics like ADCs and PROTACs. The protocols and workflows presented in this guide offer a solid foundation for the successful application of this compound in a variety of research and development settings. As the demand for more sophisticated and targeted therapies continues to grow, the importance of versatile linkers like this compound in enabling these innovations will undoubtedly increase.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. Cas 1859379-85-3,this compound | lookchem [lookchem.com]

- 4. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abzena.com [abzena.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Propargyl-PEG2-acid for Antibody-Drug Conjugate (ADC) Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG2-acid, a heterobifunctional linker critical to the advancement of antibody-drug conjugate (ADC) research. This document details the core properties of the linker, step-by-step experimental protocols for its use, and the biological pathways associated with ADCs constructed with this technology.

Introduction to this compound in ADCs

This compound is a non-cleavable linker used in the synthesis of ADCs.[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[3] The linker is a critical component that connects the antibody to the payload, and its chemical properties significantly influence the ADC's stability, pharmacokinetics, and efficacy.[4][5]

The structure of this compound features two key functional groups: a terminal propargyl group (an alkyne) and a carboxylic acid.[6][7] This bifunctional nature allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues on the surface of an antibody.[7][8] The propargyl group enables a highly efficient and specific "click chemistry" reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-modified drug payload.[9][10][]

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the hydrophilicity of the linker.[9] This is a crucial feature as many potent cytotoxic drugs are hydrophobic, and their conjugation can lead to ADC aggregation and poor solubility.[7][9] The PEG spacer can improve the overall solubility of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[9][12]

Core Properties and Specifications

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing conjugation experiments.

| Property | Value | Reference(s) |

| Chemical Name | 3-(2-(prop-2-yn-1-yloxy)ethoxy)propanoic acid | [] |

| Molecular Formula | C8H12O4 | [] |

| Molecular Weight | 172.18 g/mol | [] |

| CAS Number | 1859379-85-3 | [] |

| Appearance | Liquid | [13] |

| Purity | Typically >98% | [6] |

| Storage Conditions | -20°C | [] |

| Solubility | Soluble in DMSO and DMF | [14] |

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound. This process involves the sequential conjugation of the linker to the antibody and then the drug to the linker, followed by purification and characterization.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of ADC synthesis using this compound.

Step 1: Activation of this compound and Conjugation to Antibody Lysine Residues

This two-step protocol first activates the carboxylic acid of this compound using EDC and NHS to form a more stable and reactive NHS ester, which then readily reacts with the primary amines of lysine residues on the antibody.[15]

Materials:

-

This compound

-

Monoclonal antibody (mAb) in a non-amine containing buffer (e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a reaction tube, dissolve this compound in Activation Buffer.

-

Add EDC and NHS to the linker solution. A typical molar ratio is 1:2:2 (linker:EDC:NHS).

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Antibody Preparation:

-

Exchange the antibody into the Conjugation Buffer using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody will determine the final DAR and should be optimized.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and quenching reagents by purifying the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC).

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an azide-modified cytotoxic payload to the propargyl group of the antibody-linker conjugate.[9]

Materials:

-

Propargyl-functionalized antibody-linker conjugate

-

Azide-modified cytotoxic payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA

-

Reducing Agent: Sodium ascorbate (B8700270)

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF for dissolving the payload

Procedure:

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Dissolve the azide-modified payload in DMSO or DMF to a desired stock concentration.

-

-

Catalyst Premix:

-

In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I) complex.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the antibody-linker conjugate with the azide-modified payload. A molar excess of the payload (e.g., 4 to 10-fold) is typically used.

-

Add the premixed catalyst to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload, catalyst, and other reagents.[12]

-

Purification and Characterization of the ADC

Proper purification and characterization are essential to ensure the quality, homogeneity, and potency of the final ADC.

Table of ADC Characterization Methods:

| Analytical Method | Purpose | Reference(s) |

| Size-Exclusion Chromatography (SEC-HPLC) | To assess the level of aggregation and fragmentation of the ADC. | [16] |

| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution and the amount of unconjugated antibody. | [12][17][18] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity of the ADC, determine the average DAR, and identify any modifications. | [19] |

| UV-Vis Spectroscopy | To determine the protein concentration and the average DAR. | [5] |

Mechanism of Action: Cellular Internalization and Payload Release

ADCs constructed with non-cleavable linkers like this compound have a distinct mechanism of action compared to those with cleavable linkers.[20][21]

The process begins with the ADC binding to its target antigen on the surface of a cancer cell.[22] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[23] The complex is then trafficked through the endosomal pathway to the lysosome.[22]

Inside the harsh environment of the lysosome, the antibody component of the ADC is degraded by proteases.[20][21] Because the this compound linker is non-cleavable, the cytotoxic payload is released still attached to the linker and the amino acid residue (lysine) to which it was conjugated.[20][21] This payload-linker-amino acid complex must then be able to exit the lysosome and reach its intracellular target (e.g., microtubules or DNA) to exert its cytotoxic effect, ultimately leading to apoptosis of the cancer cell.[24]

An important characteristic of non-cleavable linkers is that the resulting charged payload-linker-amino acid complex is generally not membrane-permeable.[21] This limits the "bystander effect," where the payload could diffuse out of the target cell and kill neighboring antigen-negative cells.[21] Therefore, ADCs with non-cleavable linkers are often most effective against tumors with high and uniform antigen expression.[21]

Conclusion

This compound is a valuable tool in the development of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for a robust and specific two-step conjugation strategy, while the integrated PEG spacer helps to overcome challenges associated with hydrophobic payloads. A thorough understanding of its properties, conjugation chemistry, and the biological consequences of its non-cleavable nature is essential for researchers aiming to design and synthesize effective and stable ADCs for targeted cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. pharmiweb.com [pharmiweb.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]

- 8. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 10. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. broadpharm.com [broadpharm.com]

- 20. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 21. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]

- 22. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Propargyl-PEG2-acid in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are meticulously designed with three key components: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linkers, Propargyl-PEG2-acid has emerged as a versatile and valuable building block in the synthesis of these targeted protein degraders. This guide provides an in-depth exploration of the core principles governing the use of this compound in PROTAC synthesis, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation therapeutics.

Core Principles: The Dual Functionality of this compound

This compound is a bifunctional linker that offers two distinct reactive handles, enabling a modular and efficient approach to PROTAC assembly. This "click chemistry" reagent is characterized by a propargyl group (an alkyne) at one end and a carboxylic acid at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain.[1]

-

The Propargyl Group for "Click Chemistry": The terminal alkyne of the propargyl group is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the late-stage conjugation of an azide-modified ligand (either for the POI or the E3 ligase). This modularity allows for the rapid synthesis of PROTAC libraries with diverse components.

-

The Carboxylic Acid for Amide Bond Formation: The carboxylic acid moiety provides a versatile attachment point for the other ligand, typically through the formation of a stable amide bond with an amine-functionalized binding molecule.[2] This reaction is well-established in medicinal chemistry and can be achieved using a variety of standard peptide coupling reagents.

-

The PEG2 Spacer: The two-unit polyethylene glycol chain imparts several beneficial properties to the resulting PROTAC molecule. PEG linkers are known to enhance the aqueous solubility of PROTACs, which often suffer from poor solubility due to their high molecular weight and lipophilicity.[3][4] The flexibility of the PEG chain can also be advantageous for the formation of a stable and productive ternary complex by allowing the two ligands to adopt an optimal orientation for binding to their respective proteins.[4]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding. The following tables summarize the impact of PEG linker length on key PROTAC properties, illustrating the importance of systematic linker optimization.

| Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs | ||||||

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[]

| Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs | ||||

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (PAMPA, 10⁻⁶ cm/s) |

| PROTAC A | PEG2 | 25 | >95 | 1.5 |

| PROTAC B | PEG4 | 10 | >95 | 1.2 |

| PROTAC C | PEG6 | 50 | 85 | 0.8 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC via Amide Coupling and CuAAC

This protocol outlines a general two-step synthesis involving an initial amide coupling of this compound to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Amide Coupling

-

Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF.

-

Add the coupling reagents, for example, HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the resulting propargyl-functionalized intermediate by flash column chromatography.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the propargyl-functionalized intermediate (1.0 eq) and the azide-containing ligand (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq). A copper ligand like TBTA can be used to improve reaction efficiency.

-

Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC compound by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Visualizing Core Concepts in PROTAC Synthesis and Action

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of PROTAC synthesis using this compound and a key signaling pathway targeted by PROTACs.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC using this compound.

Caption: Simplified Androgen Receptor (AR) signaling pathway and the intervention by an AR-targeting PROTAC.

Conclusion

This compound is a powerful and versatile tool in the medicinal chemist's arsenal (B13267) for the construction of PROTACs. Its dual functionality allows for a modular and efficient synthetic strategy, while the incorporated PEG linker can bestow favorable physicochemical properties upon the final molecule. As the field of targeted protein degradation continues to advance, the rational design of linkers will remain a critical aspect of developing potent and selective therapeutics. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively leverage this compound in their quest to create the next generation of protein-degrading drugs.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Propargyl-PEG2-acid in Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Propargyl-PEG2-acid as a linker in antibody conjugation, a critical step in the development of antibody-drug conjugates (ADCs).

Introduction

This compound is a heterobifunctional linker widely employed in bioconjugation and is particularly valuable for the synthesis of ADCs.[1][2] Its structure features a terminal propargyl group and a carboxylic acid, enabling a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on an antibody, forming a stable amide bond.[3][] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of an azide-modified payload (e.g., a cytotoxic drug).[1][5] The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility of the resulting conjugate.[][6]

Key Features of this compound

-

Heterobifunctional Nature: Allows for sequential and controlled conjugation of two different molecules.[]

-

Click Chemistry Compatibility: The propargyl group enables highly efficient and bioorthogonal CuAAC reactions.[1][5]

-

Amine Reactivity: The carboxylic acid can be readily activated to form stable amide bonds with primary amines.[3]

-

PEG Spacer: The two-unit PEG spacer improves solubility and reduces steric hindrance.[]

Experimental Protocols

This section details the two primary stages of antibody conjugation using this compound:

-

Antibody Modification: Activation of this compound and its conjugation to the antibody.

-

Payload Conjugation: "Click" reaction between the propargyl-modified antibody and an azide-functionalized payload.

Protocol 1: Antibody Modification with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to an antibody by activating the carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to react with lysine residues on the antibody.

Materials:

-

Antibody (in a suitable buffer, e.g., PBS, pH 7.2-7.5)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

-

-

Antibody Preparation:

-

Exchange the antibody into an amine-free buffer like PBS. The concentration should typically be between 1-10 mg/mL.

-

-

Activation of this compound:

-

In a separate reaction tube, dissolve this compound in Activation Buffer.

-

Add a molar excess of EDC and NHS (e.g., 5-10 fold molar excess over the linker).

-

Incubate for 15-30 minutes at room temperature to generate the NHS-ester of this compound.

-

-

Conjugation to Antibody:

-

Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody will influence the degree of labeling and should be optimized (a starting point could be a 10-20 fold molar excess).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching solution to stop the reaction by reacting with any unreacted NHS-ester.

-

-

Purification:

-

Remove excess linker and byproducts by using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an azide-modified payload to the propargyl-functionalized antibody.

Materials:

-

Propargyl-modified antibody

-

Azide-modified payload (e.g., cytotoxic drug)

-

Copper(II) Sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄, the ligand, and sodium ascorbate (B8700270) in deoxygenated water.

-

Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).

-

-

Click Reaction Mixture:

-

In a reaction tube, combine the propargyl-modified antibody and the azide-modified payload. The molar ratio should be optimized, but a 5-10 fold molar excess of the payload is a common starting point.

-

Prepare a premix of CuSO₄ and the stabilizing ligand (a 1:2 to 1:5 molar ratio is common).[5]

-

Add the CuSO₄/ligand premix to the antibody/payload mixture.

-

-

Initiation of Click Reaction:

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification of the ADC:

-

Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unreacted payload, catalyst, and other reagents.

-

Experimental Workflow and Data Presentation

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of an antibody-drug conjugate using this compound.

Caption: Workflow for ADC synthesis using this compound.